molecular formula C20H23N7O2 B2547529 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide CAS No. 1797160-02-1

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide

Cat. No. B2547529
CAS RN: 1797160-02-1
M. Wt: 393.451
InChI Key: UVKBWIASVRMQAK-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

  • Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Applications : Novel compounds derived from specific chemical reactions have been synthesized, showing significant activity as cyclooxygenase-1/2 (COX-1/COX-2) inhibitors. These compounds exhibit considerable analgesic and anti-inflammatory activities, with some displaying higher COX-2 selectivity and comparable effectiveness to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Activity of Triazole Derivatives : A series of 1,4-disubstituted 1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated moderate to good activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting their potential as antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).

  • Development of Thiazolo-[3′,2′2,3][1,2,4]triazolo[1,5-a]pyridine Derivatives with Antimicrobial Properties

    : Novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives have been synthesized, showing significant biological activity against various microorganisms. These findings suggest the potential of these compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

  • Inhibitors of Eosinophil Infiltration with Antihistaminic Activity : Research on fused pyridazines incorporating cyclic amines revealed compounds that exhibit both antihistaminic activity and inhibitory effects on eosinophil chemotaxis. One compound, in particular, showed potent antihistaminic activity without significant blockade of central H(1) receptors, offering a promising therapeutic agent for conditions like atopic dermatitis and allergic rhinitis (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).

Molecular Docking and Screening

  • Molecular Docking Studies of Piperazine and Triazolo-pyrazine Derivatives : A study on new piperazine and triazolo-pyrazine derivatives through molecular docking and in vitro screening against microbial strains revealed promising antimicrobial activities. These findings support the potential of these compounds in antimicrobial drug development (Patil, Noonikara-Poyil, Joshi, Patil, Lewis, Bugarin, 2021).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O2/c1-29-17-7-3-2-5-15(17)11-22-20(28)16-6-4-10-26(12-16)18-8-9-19(25-24-18)27-14-21-13-23-27/h2-3,5,7-9,13-14,16H,4,6,10-12H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKBWIASVRMQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-3-carboxamide

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